molecular formula C6H8N4O B135474 2-Amino-2-(pyrimidin-5-yl)acetamide CAS No. 146422-53-9

2-Amino-2-(pyrimidin-5-yl)acetamide

Cat. No.: B135474
CAS No.: 146422-53-9
M. Wt: 152.15 g/mol
InChI Key: SOJKFDPJAHOCPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-(pyrimidin-5-yl)acetamide is a heterocyclic organic compound that features a pyrimidine ring substituted with an amino group at the 5-position and an acetamide group. Pyrimidine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(pyrimidin-5-yl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-cyanoacetamide with formamidine acetate in the presence of a base, leading to the formation of the pyrimidine ring . The reaction is usually carried out in ethanol under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-(pyrimidin-5-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities .

Scientific Research Applications

2-Amino-2-(pyrimidin-5-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(pyrimidin-5-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with nucleic acids, affecting processes such as DNA replication and transcription . The exact pathways and molecular targets depend on the specific biological context and the derivatives used.

Comparison with Similar Compounds

Uniqueness: 2-Amino-2-(pyrimidin-5-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Properties

CAS No.

146422-53-9

Molecular Formula

C6H8N4O

Molecular Weight

152.15 g/mol

IUPAC Name

2-amino-2-pyrimidin-5-ylacetamide

InChI

InChI=1S/C6H8N4O/c7-5(6(8)11)4-1-9-3-10-2-4/h1-3,5H,7H2,(H2,8,11)

InChI Key

SOJKFDPJAHOCPE-UHFFFAOYSA-N

SMILES

C1=C(C=NC=N1)C(C(=O)N)N

Canonical SMILES

C1=C(C=NC=N1)C(C(=O)N)N

Synonyms

5-Pyrimidineacetamide, -alpha--amino-

Origin of Product

United States

Synthesis routes and methods

Procedure details

Amino (pyrimidin-5-yl)acetonitrile (1.1 g, 8.2 mmol) is hydrolyzed by refluxing in a small volume of dilute HCl for 1 hour. The pH is raised to 10 by addition of saturated sodium carbonate and the mixture then extracted with chloroform. Evaporation of the chloroform and chromatography (silica, chloroform/methanol) gives product as a yellow solid 950 mg (81%) ms m/z=142.
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1.1 g
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reactant
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Yield
81%

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